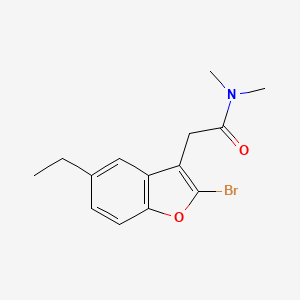
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMOMO and is a member of the oxadiazole family. DMOMO has a unique chemical structure that makes it an interesting compound for scientific research.
Wirkmechanismus
The mechanism of action of DMOMO is not fully understood. However, it is believed that DMOMO inhibits the activity of certain enzymes such as topoisomerases and histone deacetylases. These enzymes play a crucial role in DNA replication and gene expression. Inhibition of these enzymes can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
DMOMO has been shown to have both biochemical and physiological effects. In vitro studies have shown that DMOMO inhibits the growth of cancer cells and induces apoptosis. DMOMO has also been shown to have antibacterial and antifungal activity.
Vorteile Und Einschränkungen Für Laborexperimente
DMOMO has several advantages for lab experiments. It is relatively easy to synthesize and purify. DMOMO is also stable under normal laboratory conditions. However, DMOMO has some limitations. It is not very soluble in water, which makes it difficult to work with in aqueous solutions. DMOMO is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for DMOMO research. One direction is the development of new organic semiconductors based on DMOMO. These semiconductors could have potential applications in the development of more efficient organic solar cells and organic field-effect transistors.
Another direction is the development of new metal-organic frameworks based on DMOMO. These MOFs could have potential applications in gas storage, catalysis, and drug delivery.
Finally, DMOMO could be further studied for its potential as an anticancer agent. More research is needed to fully understand the mechanism of action of DMOMO and its potential as a cancer treatment.
Synthesemethoden
The synthesis of DMOMO involves the reaction of 2,4-dimethoxybenzohydrazide with 3-methylbenzoyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate hydrazone, which is then cyclized to form the oxadiazole ring. The final product is obtained after purification and characterization using various techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
DMOMO has been studied for its potential applications in various fields such as organic electronics, materials science, and medicinal chemistry. In organic electronics, DMOMO has been used as a building block for the synthesis of organic semiconductors. These semiconductors have shown promising results in the development of organic field-effect transistors and organic solar cells.
In materials science, DMOMO has been used as a precursor for the synthesis of metal-organic frameworks (MOFs). MOFs are a class of porous materials that have shown potential applications in gas storage, catalysis, and drug delivery.
In medicinal chemistry, DMOMO has been studied for its potential as an anticancer agent. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of certain enzymes. DMOMO has also been studied for its potential as an antibacterial and antifungal agent.
Eigenschaften
IUPAC Name |
5-(2,4-dimethoxyphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-11-5-4-6-12(9-11)16-18-17(22-19-16)14-8-7-13(20-2)10-15(14)21-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASBPMFONGAZDNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B5325226.png)
![1-ethyl-5-({1-[2-(2-methyl-1-piperidinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5325249.png)
![N-benzyl-2-{4-[2-(3-bromophenyl)carbonohydrazonoyl]-2-methoxyphenoxy}acetamide](/img/structure/B5325256.png)
![N-{1-[(2,3-dimethylphenoxy)acetyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5325258.png)
![3-(2-amino-2-oxoethoxy)-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B5325263.png)


![N-allyl-7-(2-ethoxybenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5325277.png)
![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(3-pyridinylmethyl)pentanamide](/img/structure/B5325281.png)
![N-(4-ethylphenyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5325286.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5325297.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-4-fluorobenzamide](/img/structure/B5325300.png)
![4-{[(2-phenylethyl)amino]sulfonyl}benzamide](/img/structure/B5325315.png)
![2-pyridinyl[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-4-piperidinyl]methanol dihydrochloride](/img/structure/B5325326.png)